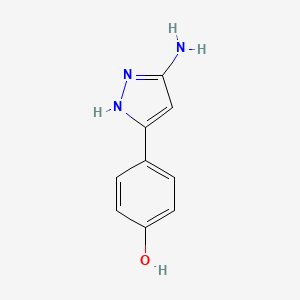
4-(5-amino-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-amino-1H-pyrazol-3-yl)phenol” is a compound that belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring . It is also related to the class of compounds known as aminopyrazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound, 3- [ (5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2 (1H)-one (APPQ, 2), was synthesized by treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano [3,2-c]quinoline-3-carbonitrile (1) with phenylhydrazine in boiling ethanol .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as 1H and 13C NMR spectroscopy, and IR spectroscopy .
Chemical Reactions Analysis
Pyrazole derivatives have been found to possess a broad range of chemical and biological properties . They have been synthesized using new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
Physical And Chemical Properties Analysis
Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds . It demonstrates a broad spectrum of physical, chemical and biological characteristics .
Scientific Research Applications
Agrochemicals and Pesticides
Pyrazole derivatives, including 4-(5-amino-1H-pyrazol-3-yl)phenol, have been explored for their potential as agrochemicals. Researchers investigate their efficacy as insecticides, herbicides, and fungicides. These compounds may disrupt pest metabolism, inhibit enzyme activity, or interfere with essential biological processes in target organisms .
Antifungal and Antibacterial Compounds
Some pyrazole derivatives demonstrate promising antifungal and antibacterial activities. For instance, compounds structurally related to 4-(5-amino-1H-pyrazol-3-yl)phenol have shown efficacy against Candida albicans and other pathogens . Researchers continue to explore their mechanisms of action and optimize their potency.
Cancer Research and Drug Development
Pyrazoles play a role in cancer research due to their potential as kinase inhibitors. These compounds interfere with cell signaling pathways, affecting cell growth and survival. Researchers investigate whether 4-(5-amino-1H-pyrazol-3-yl)phenol or its derivatives could be developed as targeted therapies for specific cancer types .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to have promising agro-chemical, fluorescent, and biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .
Mode of Action
Pyrazole derivatives have been reported to possess moderate potency against certain types of fungi . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of these organisms.
Biochemical Pathways
It’s known that heterocyclic compounds, including those with a pyrazole core, play an important part in metabolism due to their structural nucleus occurring in various natural products, including hormones, antibiotics, alkaloids, vitamins, and many others .
Result of Action
Pyrazole derivatives have been reported to possess moderate potency against certain types of fungi . This suggests that the compound may exert its effects at the molecular and cellular levels, potentially disrupting the normal function or growth of these organisms.
Safety and Hazards
Future Directions
The combination of superior energetic structural fragments is a feasible route to design new energetic materials . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
properties
IUPAC Name |
4-(3-amino-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9-5-8(11-12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHVSMGLOCEQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-amino-1H-pyrazol-3-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2427601.png)
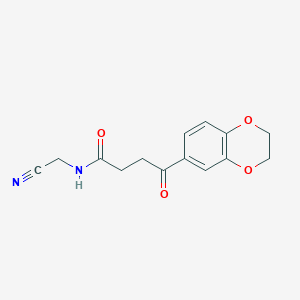
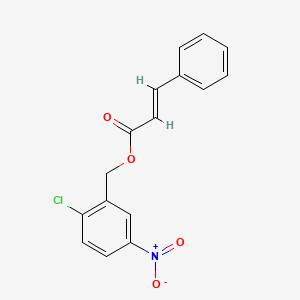

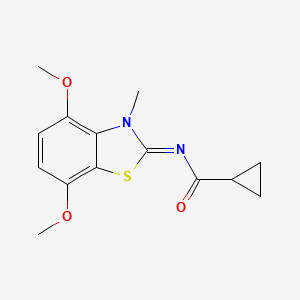
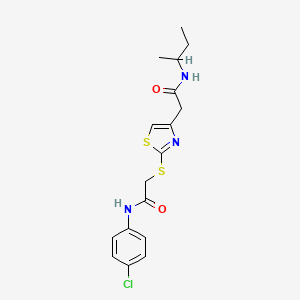
![8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2427612.png)
![2-{4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl}-N-(3-isopropoxypropyl)acetamide](/img/structure/B2427613.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2427619.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)
![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)
